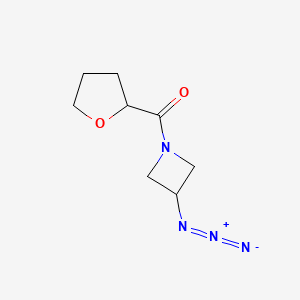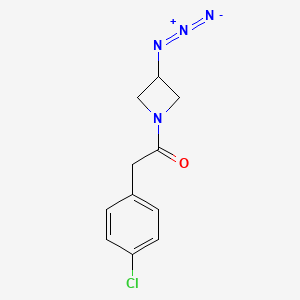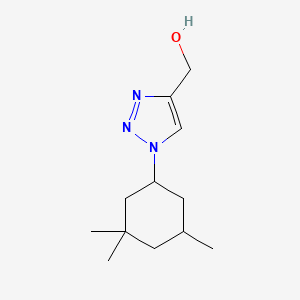
1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one
Descripción general
Descripción
1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one, also known as N-Aryl-Azetidine-3-Carboxylic Acid, is a synthetic organic compound with a wide range of applications in scientific research. The compound has been used in a variety of laboratory experiments, with its unique properties making it a valuable tool in scientific research.
Aplicaciones Científicas De Investigación
Material Science
The structural features of “1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one,” including the azetidinone ring and amine group, may influence its reactivity and solubility, making it a candidate for developing new materials with specific properties .
Biochemistry
In biochemistry, the compound’s ability to undergo keto-enol tautomerism could be significant in studying enzymatic reactions and metabolic pathways. Its reactivity could also be harnessed for probing biochemical processes .
Pharmacology
Compounds with an azetidine ring, such as “1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one,” have been studied for their pharmacological properties. For instance, azetidine derivatives have been explored as high-affinity non-imidazole histamine H3 receptor agonists with potential central nervous system activity .
Analytical Chemistry
In analytical chemistry, the compound’s unique structure could be utilized in method development for the detection and quantification of similar compounds or as a standard in various analytical techniques .
Chemical Engineering
The compound’s properties, such as its potential for hydrogen bonding and nucleophilic activity, could be relevant in chemical process development, particularly in the synthesis of complex molecules .
Environmental Science
Lastly, understanding the environmental fate of “1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one” is crucial. Its reactivity and degradation products could be studied to assess its environmental impact and develop strategies for its safe disposal or recycling .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been found to act as high-affinity non-imidazole histamine h3 receptor agonists . The histamine H3 receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .
Mode of Action
Based on the related compound mentioned above, it can be inferred that it might interact with its target receptor (such as the histamine h3 receptor) and modulate its activity . This interaction could lead to changes in the receptor’s function, potentially influencing the release of neurotransmitters .
Biochemical Pathways
If it acts similarly to the related compound, it could influence the histaminergic system and potentially affect various neurotransmitter systems, including dopamine, norepinephrine, and serotonin . These systems play key roles in numerous physiological functions, including sleep-wake regulation, cognitive processes, and motor control .
Pharmacokinetics
The related compound has been reported to have good metabolic stability and weak activity on cytochrome p450 enzymes , which are crucial for drug metabolism.
Result of Action
If it acts as an agonist at the histamine h3 receptor like the related compound, it could potentially modulate neurotransmitter release and have effects on various central nervous system functions .
Propiedades
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(11-5-3-2-4-6-11)7-13(16)15-8-12(14)9-15/h2-6,10,12H,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWDBSIVAADCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CC(C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one](/img/structure/B1476102.png)











